

In-Depth Technical Guide: (3S,6S)-2,7-Dimethyl-3,6-octanediol

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Compound of Interest

Compound Name: (3S,6S)-2,7-Dimethyl-3,6-octanediol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3S,6S)-2,7-Dimethyl-3,6-octanediol**, a key chiral building block in modern asymmetric synthesis. Its C2-symmetric structure makes it a valuable precursor for the development of chiral ligands essential for the enantioselective synthesis of complex molecules, particularly pharmaceutical intermediates.

Core Compound Properties

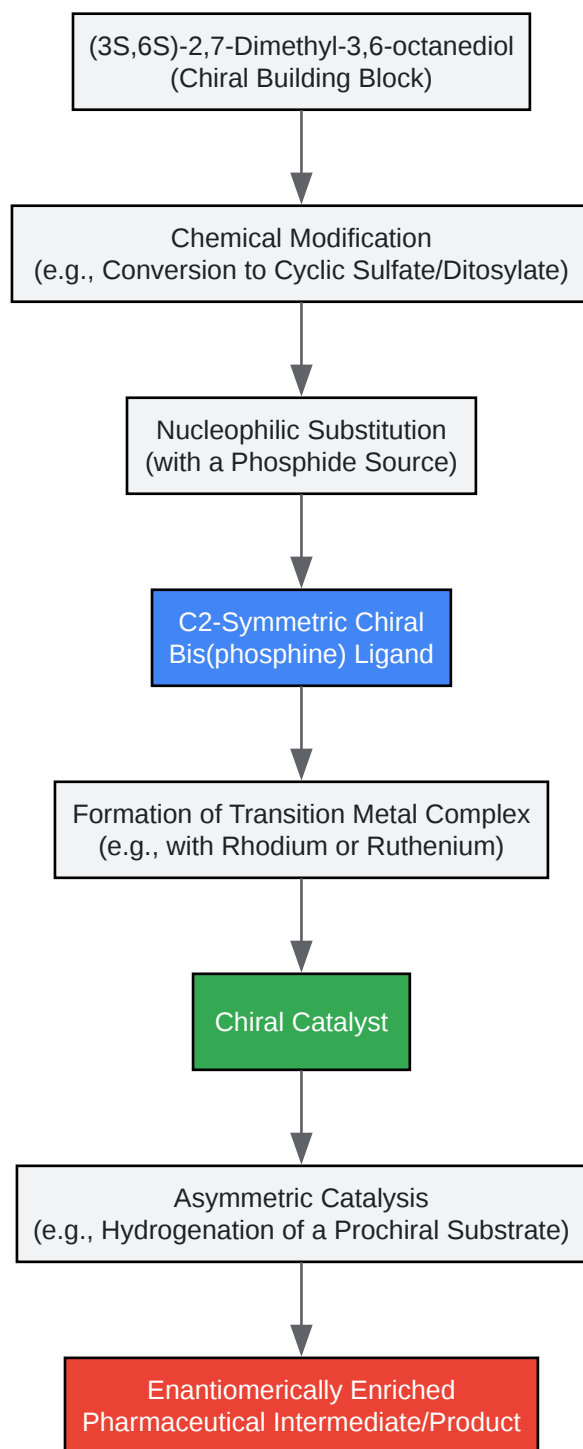
(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol recognized for its utility in creating stereochemically defined molecular architectures.^[1] Its physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Weight	174.28 g/mol	[1][2][3][4]
Molecular Formula	C ₁₀ H ₂₂ O ₂	[1][2][3][4]
CAS Number	129705-30-2	[1][2][3]
Topological Polar Surface Area (TPSA)	40.46 Å ²	[2]
LogP	1.8004	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	5	[2]

Application in Asymmetric Synthesis

The primary application of **(3S,6S)-2,7-Dimethyl-3,6-octanediol** in research and drug development lies in its role as a chiral precursor for the synthesis of C₂-symmetric ligands. These ligands, particularly chiral phosphines, are instrumental in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, which are pivotal in producing enantiomerically pure drug substances. The stereochemistry of the final active pharmaceutical ingredient is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The logical workflow from this chiral diol to its application in asymmetric catalysis is outlined below.



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Fig. 1: Logical workflow of (3S,6S)-2,7-Dimethyl-3,6-octanediol in asymmetric catalysis.

Experimental Protocols

A representative experimental protocol for the synthesis of a C2-symmetric bis(phosphine) ligand from **(3S,6S)-2,7-Dimethyl-3,6-octanediol** is detailed below. This multi-step synthesis involves the initial conversion of the diol to a cyclic sulfate, followed by a nucleophilic ring-opening with a phosphide reagent.

Synthesis of a C2-Symmetric Bis(phosphine) Ligand

Step 1: Synthesis of the Cyclic Sulfate

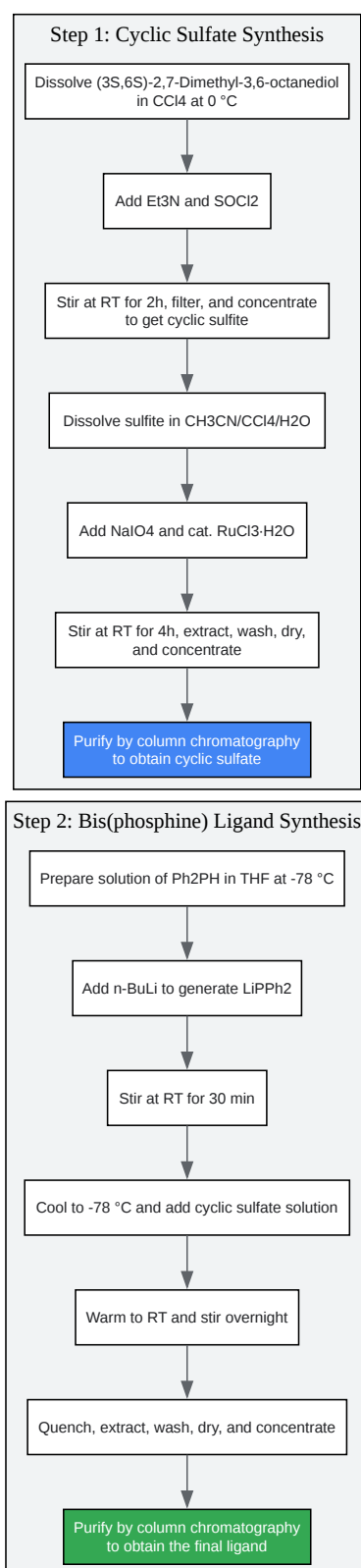
- To a stirred solution of **(3S,6S)-2,7-Dimethyl-3,6-octanediol** (1.0 eq) in carbon tetrachloride (CCl_4) at 0 °C, add triethylamine (Et_3N) (3.0 eq).
- Slowly add thionyl chloride (SOCl_2) (1.2 eq) to the solution while maintaining the temperature at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude cyclic sulfite.
- Dissolve the crude sulfite in a mixture of acetonitrile (CH_3CN), CCl_4 , and water.
- Add sodium periodate (NaIO_4) (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate ($\text{RuCl}_3 \cdot \text{H}_2\text{O}$).
- Stir the mixture vigorously at room temperature for 4 hours.
- Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.
- Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the cyclic sulfate.

Step 2: Synthesis of the C2-Symmetric Bis(phosphine) Ligand

- Prepare a solution of diphenylphosphine (Ph_2PH) (2.2 eq) in anhydrous tetrahydrofuran (THF).

- Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (2.2 eq) dropwise to generate lithium diphenylphosphide (LiPPh₂).
- Stir the resulting orange-red solution at room temperature for 30 minutes.
- Cool the phosphide solution to -78 °C and add a solution of the cyclic sulfate (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C₂-symmetric bis(phosphine) ligand.

The experimental workflow for this synthesis is depicted in the following diagram.



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Fig. 2: Experimental workflow for the synthesis of a C₂-symmetric bis(phosphine) ligand.

This guide provides foundational information for researchers and professionals in drug development on the properties and applications of **(3S,6S)-2,7-Dimethyl-3,6-octanediol**. Its utility as a chiral building block for the synthesis of sophisticated ligands underscores its importance in the field of asymmetric catalysis.

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